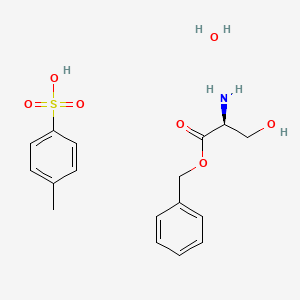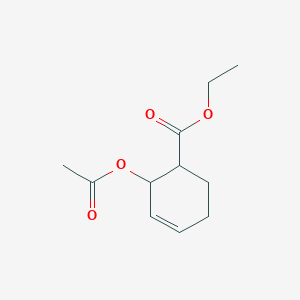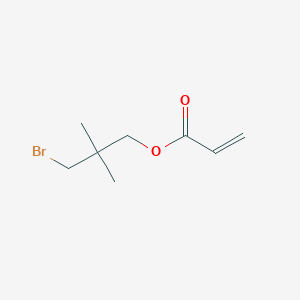
3-Bromo-2,2-dimethylpropyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,2-dimethylpropyl prop-2-enoate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester, which means it contains a bromine atom and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl prop-2-enoate typically involves the esterification of 3-bromo-2,2-dimethylpropanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions
3-Bromo-2,2-dimethylpropyl prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Ester hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Addition reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Ester hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides, depending on the nucleophile used.
Addition reactions: Products are typically dihaloalkanes or haloalkanes, depending on the electrophile.
Ester hydrolysis: The major products are 3-bromo-2,2-dimethylpropanol and prop-2-enoic acid.
科学研究应用
3-Bromo-2,2-dimethylpropyl prop-2-enoate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer chemistry: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Medicinal chemistry: Researchers explore its potential as an intermediate in the synthesis of bioactive compounds with therapeutic applications.
Material science: It is investigated for its potential use in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of 3-Bromo-2,2-dimethylpropyl prop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In addition reactions, the double bond in the prop-2-enoate moiety reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule. The ester hydrolysis mechanism involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol.
相似化合物的比较
3-Bromo-2,2-dimethylpropyl prop-2-enoate can be compared with other similar compounds such as:
3-Chloro-2,2-dimethylpropyl prop-2-enoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
2,2-Dimethylpropyl prop-2-enoate: Lacks the halogen atom, resulting in different reactivity and applications.
3-Bromo-2,2-dimethylpropyl acetate: Similar structure but with an acetate group instead of a prop-2-enoate group. It may have different chemical behavior and uses.
属性
CAS 编号 |
3102-74-7 |
|---|---|
分子式 |
C8H13BrO2 |
分子量 |
221.09 g/mol |
IUPAC 名称 |
(3-bromo-2,2-dimethylpropyl) prop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-4-7(10)11-6-8(2,3)5-9/h4H,1,5-6H2,2-3H3 |
InChI 键 |
JGTUUFFMWANIAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC(=O)C=C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



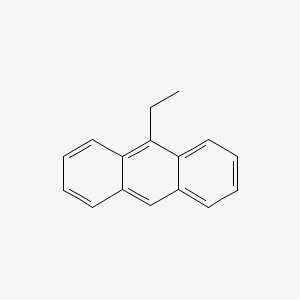

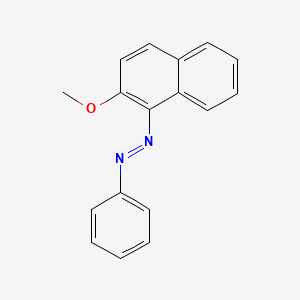
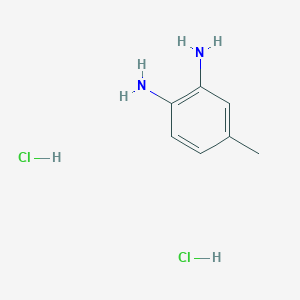
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
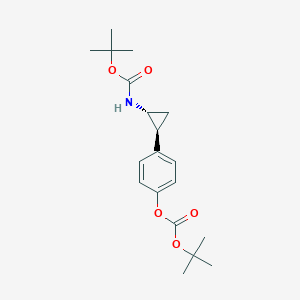
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

